![molecular formula C11H14N2O B12433472 2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12433472.png)
2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with 2-methoxypropan-2-one in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole products.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles or nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties.
科学的研究の応用
2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Methylimidazole: Known for its use in coordination chemistry and as a building block for pharmaceuticals.
2-Ethylimidazole: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2-Isopropylimidazole: Exhibits different reactivity and applications due to the presence of an isopropyl group.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2-(2-methoxypropan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-11(2,14-3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3,(H,12,13) |
InChIキー |
OBZDURMZEGKXSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC2=CC=CC=C2N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
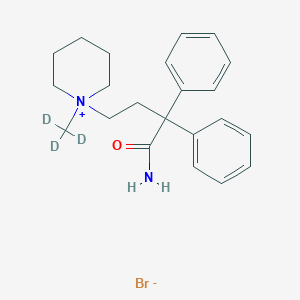
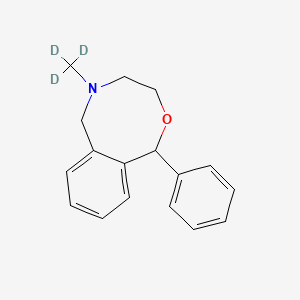
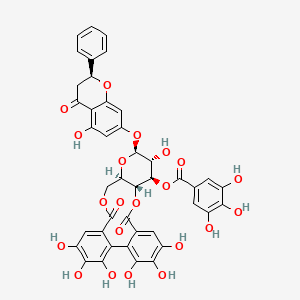
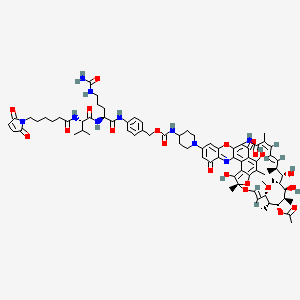
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
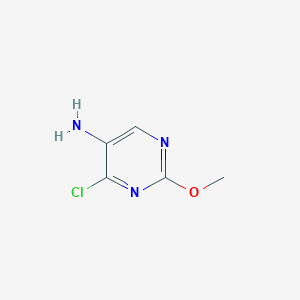
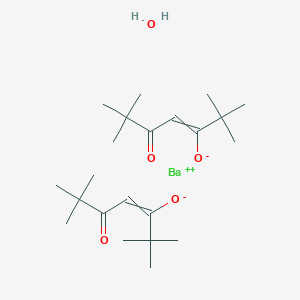
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
